![molecular formula C13H15N3O2S2 B2693995 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide CAS No. 329266-19-5](/img/structure/B2693995.png)
4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide is a chemical compound with the molecular formula C13H15N3O2S2 . It is also known by its CAS registry number 329266-19-5 . The compound belongs to the class of benzenesulfonamides and contains a pyrimidine-thioether moiety.
Molecular Structure Analysis
The molecular structure of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide consists of a benzene ring attached to a sulfonamide group. The pyrimidine-thioether side chain is connected to the benzene ring via an ethyl linker. The compound’s three-dimensional arrangement can be visualized using computational tools .
Scientific Research Applications
Analytical Method Development
N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-methylphenyl)-4-pyrimidinyl]-4-(2-hydroxy-1, 1-dimethylethyl) benzenesulfonamide sodium salt (TA-0201) is a novel orally active non-peptide antagonist for endothelin receptors. A sensitive method using liquid chromatography tandem mass spectrometry (LC--MS/MS) was developed for the simultaneous determination of TA-0201 and its major metabolites in rat plasma and tissues. This method enabled studying the pharmacokinetic properties of TA-0201, highlighting its potential for further drug development and research applications (Ohashi, Nakamura, & Yoshikawa, 1999).
Material Science and Chemistry
The first hyperpolarizability β of 4-(4′-N-methyl-N-alkylaminophenylazo)-N-(pyrimidin-2-yl)benzenesulfonamides was evaluated using both theoretical calculations and hyper-Rayleigh scattering measurements. This study contributes to the understanding of the nonlinear optical properties of sulfonamide derivatives, which could be beneficial for the development of new materials for optical applications (Kucharski, Janik, & Kaatz, 1999).
Synthesis and Structural Characterization
The synthesis and structural characterization of compounds related to 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide have been explored for their potential as CCR5 antagonists, which are significant in the prevention of human HIV-1 infection. This research outlines the steps involved in synthesizing these compounds and their characterization, offering insights into the development of new drug candidates (Cheng De-ju, 2015).
Antimicrobial Activity
Research on derivatives of 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide has also indicated potential antimicrobial activities. Studies have synthesized and evaluated the antibacterial activities of various derivatives, demonstrating their effectiveness against several bacterial and fungal strains. This suggests that these compounds could serve as a basis for developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Inhibitors and Antagonists
Compounds containing the sulfonamide moiety, including 4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide derivatives, have been investigated for their role as inhibitors and antagonists in various biological processes. For example, studies have shown their efficacy as carbonic anhydrase inhibitors with potential applications in treating conditions such as glaucoma (Casini, Mincione, Vullo, Menabuoni, Scozzafava, & Supuran, 2002).
properties
IUPAC Name |
4-methyl-N-(2-pyrimidin-2-ylsulfanylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-11-3-5-12(6-4-11)20(17,18)16-9-10-19-13-14-7-2-8-15-13/h2-8,16H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZPHHDNJSKFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCSC2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24780410 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-(2-(pyrimidin-2-ylthio)ethyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.